

YKL-06-061: A Potent Pan-Inhibitor of Salt-Inducible Kinases

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Compound of Interest		
Compound Name:	YKL-06-061	
Cat. No.:	B611892	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of **YKL-06-061**, a second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs). The document details its inhibitory potency against SIK isoforms 1, 2, and 3, outlines the experimental methodologies for determining these values, and illustrates the relevant biological pathways and experimental workflows.

Inhibitory Potency of YKL-06-061

YKL-06-061 demonstrates potent inhibitory activity against all three isoforms of the Salt-Inducible Kinase family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

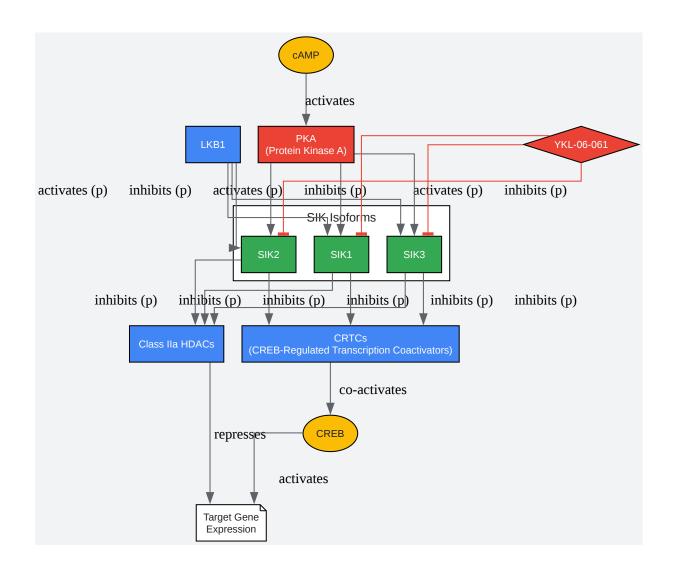
Kinase Target	IC50 (nM)
SIK1	6.56
SIK2	1.77
SIK3	20.5

Data sourced from multiple chemical suppliers and research articles.[1][2][3]



SIK Signaling Pathway

Salt-Inducible Kinases are serine/threonine kinases that play a crucial role in various physiological processes by acting as key nodes in cellular signaling. The pathway diagram below illustrates the canonical SIK signaling cascade.



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Caption: SIK Signaling Pathway Overview.

Experimental Protocols

The IC50 values for **YKL-06-061** are typically determined using in vitro biochemical kinase assays. While the exact protocol from the original publication by Mujahid et al. (2017) may vary, a representative methodology based on commonly used platforms such as the ADP-Glo™ Kinase Assay is described below.[4][5]

Objective: To determine the concentration of **YKL-06-061** required to inhibit 50% of the enzymatic activity of SIK1, SIK2, and SIK3.

Materials:

- Recombinant human SIK1, SIK2, and SIK3 enzymes.
- A suitable substrate peptide (e.g., AMARA peptide).[4]
- ATP (Adenosine triphosphate).
- YKL-06-061 (serially diluted).
- Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT).
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent).
- 384-well assay plates.
- Multilabel plate reader capable of luminescence detection.

Procedure:

- Compound Preparation: Prepare a serial dilution of YKL-06-061 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
- Kinase Reaction Mixture: In a 384-well plate, add the kinase buffer, the specific SIK enzyme, and the substrate peptide.



- Inhibitor Addition: Add the serially diluted YKL-06-061 or DMSO (as a vehicle control) to the wells.
- Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Detection:
 - Add ADP-Glo™ Reagent to deplete the unconsumed ATP.
 - Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity
 is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis: Plot the luminescence signal against the logarithm of the YKL-06-061 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Assay Workflow

The following diagram illustrates the typical workflow for an in vitro biochemical kinase assay to determine inhibitor potency.



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Caption: In Vitro Kinase Assay Workflow.

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